![molecular formula C11H14N2O2 B2520298 5-{[(6-甲基吡啶-2-基)氧基]甲基}吡咯烷-2-酮 CAS No. 2175979-16-3](/img/structure/B2520298.png)

5-{[(6-甲基吡啶-2-基)氧基]甲基}吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

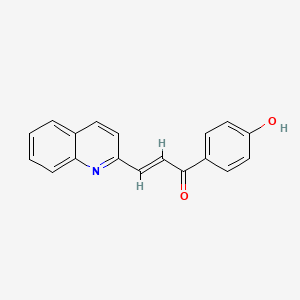

The compound “5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one” is a complex organic molecule. It is related to the field of medicinal chemistry, specifically in the design of selective inhibitors for nitric oxide synthases (NOS) .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has been studied in the context of its interaction with nitric oxide synthases (NOS). Crystallography studies have shown that similar compounds can adopt a double-headed binding mode, where each 2-aminopyridine head group interacts with either a NOS active site Glu residue or a heme propionate .科学研究应用

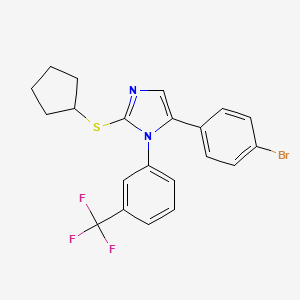

- Tris(6-methylpyridin-2-yl)phosphine oxide is a ligand with rich coordination capabilities due to its unique structure. Researchers often explore its coordination chemistry, studying its interactions with transition metals and other metal ions. Understanding its binding behavior can lead to the design of novel catalysts or materials .

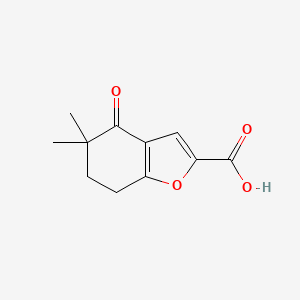

- The crystal structure of this compound provides valuable insights into its three-dimensional arrangement. Researchers analyze its packing, intermolecular interactions, and crystal symmetry. Such studies contribute to our understanding of solid-state properties and crystal engineering .

Coordination Chemistry and Ligand Design

Crystallography and Structural Studies

作用机制

Target of Action

The primary target of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction can inhibit the activity of CDK2, leading to changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell cycle progression, preventing the cells from dividing and replicating .

Pharmacokinetics

Like many other small molecule drugs, it is expected to be absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The result of the action of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is the inhibition of cell division and replication . By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to cell cycle arrest . This can have potential therapeutic applications in conditions characterized by uncontrolled cell division, such as cancer .

Action Environment

The action, efficacy, and stability of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cells or tissues where the compound is active .

未来方向

The development of selective nNOS inhibitors, such as “5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one”, is a promising area of research in the treatment of neurodegenerative diseases. Future research will likely focus on refining the structure of these inhibitors to improve their potency and selectivity .

属性

IUPAC Name |

5-[(6-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-3-2-4-11(12-8)15-7-9-5-6-10(14)13-9/h2-4,9H,5-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDVGUDENJATOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)